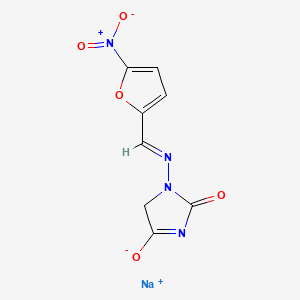
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetate is a 4-oxo monocarboxylic acid anion resulting from the removal of a proton from the carboxylic acid group of (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid. It is a 4-oxo monocarboxylic acid anion and a cyclic ketone. It derives from an acetate. It is a conjugate base of a (2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetic acid.
Scientific Research Applications
Photochemical Applications
- UV Irradiation and Chemical Synthesis : UV irradiation of 3-oxocyclopent-1-enyl acetate leads to various products including indanone, which is formed via intermediates (Cavazza, Guella, & Pietra, 1988).
Synthesis of Nucleoside Analogues
- Antiviral Compound Synthesis : Racemic 4-oxocyclopent-2-en-1-yl acetate was used in synthesizing nucleoside analogues with pyrimidine and purine heterobases, showing potential antiviral activity against human papilloma virus (HPV) (Mantione et al., 2016).
Cytotoxicity Studies
- Evaluation in Cancer Research : Compounds including acetyldeschloroelatol were evaluated for their cytotoxicity against cancer cell lines, supporting the use of acetate derivatives in storing toxic metabolites acquired through diet (Dias et al., 2005).
Chemical Structure Analysis
- X-ray Structure Characterization : Single crystal X-ray analysis was conducted on isomeric compounds, providing insights into their chemical structures and interactions (Srinivasan et al., 2012).
Aromatic Compounds Synthesis
- Aromatization of Aliphatic Compounds : Studies on the aromatization of alkyl substituted cyclohexenones to benzene acetic acids have been conducted, exploring different mechanisms (Baiocchi, Giannangeli, & Bonanomi, 1978).
DNA-Binding Polymer Research
- Theranostic Gene Delivery Vehicle : A water-soluble cationic polythiophene derivative was synthesized, demonstrating potential as a responsive DNA-binding polymer for gene delivery applications (Carreon, Santos, Matson, & So, 2014).
Ixodicidal Agent Development
- Pest Control Applications : Compounds extracted from Lavandula luisieri showed larvicidal effects against ticks, representing a new class of ixodicidal agents (Julio et al., 2017).
properties
Product Name |
(2,2,3-Trimethyl-5-oxocyclopent-3-en-1-yl)acetate |
|---|---|
Molecular Formula |
C10H13O3- |
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-(2,2,3-trimethyl-5-oxocyclopent-3-en-1-yl)acetate |
InChI |
InChI=1S/C10H14O3/c1-6-4-8(11)7(5-9(12)13)10(6,2)3/h4,7H,5H2,1-3H3,(H,12,13)/p-1 |
InChI Key |
UJJNLVMCZZZXFW-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=O)C(C1(C)C)CC(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



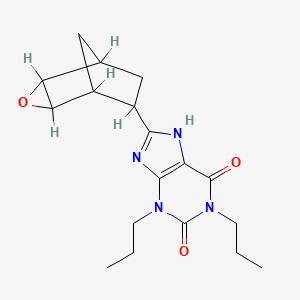


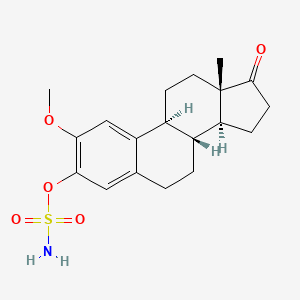
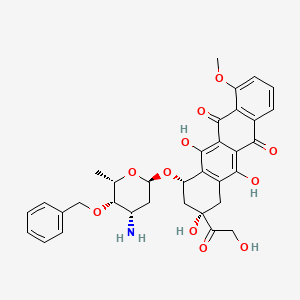
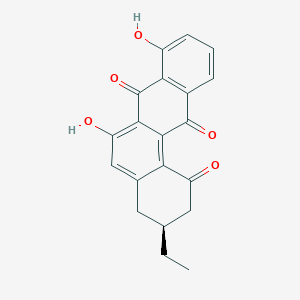
![N-(2-bromo-4-propan-2-ylphenyl)-N-ethyl-4-[4-(3-fluorophenyl)-3,6-dihydro-2H-pyridin-1-yl]-6-methylpyrimidin-2-amine](/img/structure/B1242148.png)
![4-[3-(4-Fluorophenyl)-1h-Pyrazol-4-Yl]-N-[2-(Piperazin-1-Yl)ethyl]-2-(Trifluoromethyl)aniline](/img/structure/B1242149.png)
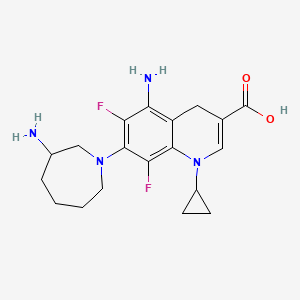
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(4-fluorophenyl)-8-(2-propenyl)-, methyl ester, [1R-(exo,exo)]-](/img/structure/B1242151.png)
![N-((S)-1-Ethoxymethyl-3-methyl-butyl)-4-(2-methyl-imidazo[4,5-c]pyridin-1-ylmethyl)-benzenesulfonamide](/img/structure/B1242153.png)
![Imidazo[1,2-c]pyrimidine](/img/structure/B1242154.png)

